5-Bromo-6-chloro-1-methylpyridin-2(1H)-one
Overview
Description
5-Bromo-6-chloro-1-methylpyridin-2(1H)-one: is a heterocyclic organic compound with a pyridine ring substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-bromopyridine as the starting material.
Methylation: The methylation of the pyridine ring is achieved using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: The resulting 2-chloro-5-bromo-1-methylpyridine is then oxidized to form the desired this compound. This oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (RSK) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents like ethanol or toluene.
Major Products
Substituted Pyridines: Products with various functional groups replacing the bromine or chlorine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
5-Bromo-6-chloro-1-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2(1H)-one: Lacks the methyl group, leading to different reactivity and properties.
5-Bromo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom, affecting its chemical behavior.
6-Chloro-1-methylpyridin-2(1H)-one: Lacks the bromine atom, resulting in different substitution patterns.
Uniqueness
5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
5-bromo-6-chloro-1-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-5(10)3-2-4(7)6(9)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPVRMDVWXDVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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